Arotinolol Hydrochloride

Description

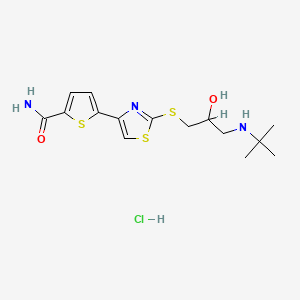

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDAXBZYUXLDRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52560-77-7 (Parent) |

Source

|

| Record name | Arotinolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046849 |

Source

|

| Record name | Arotinolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68377-91-3 |

Source

|

| Record name | Arotinolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arotinolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arotinolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROTINOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOI1HT306 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arotinolol Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arotinolol (B125393) Hydrochloride is a potent non-selective α/β-adrenergic receptor blocker, initially developed for its antihypertensive properties.[1] Beyond its cardiovascular applications, arotinolol has demonstrated therapeutic effects in neurological conditions, notably in the management of essential tremor and tremor associated with Parkinson's disease, suggesting a direct or indirect action on the central nervous system.[2] This guide provides a detailed examination of the putative mechanism of action of Arotinolol Hydrochloride in neuronal cells, based on its known receptor pharmacology and the established signaling cascades of its target receptors in the nervous system. While direct experimental evidence on the neuronal signaling of arotinolol is limited, this document synthesizes the available data to propose its most likely pathways of action, offering a foundational resource for further research and drug development.

Core Mechanism of Action in Neuronal Cells

This compound exerts its effects by competitively antagonizing adrenergic receptors, specifically α1, β1, and β2 subtypes.[3][4] Its action in neuronal cells is therefore predicated on the blockade of signaling pathways initiated by endogenous catecholamines such as norepinephrine (B1679862) and epinephrine. Additionally, arotinolol has been shown to have an affinity for 5HT1B serotonergic receptors.[1][5]

Adrenergic Receptor Blockade

The primary mechanism of arotinolol in the central nervous system is the simultaneous blockade of both alpha and beta-adrenergic receptors.[3][4] This dual antagonism is crucial to its pharmacological profile.

-

Beta-Adrenergic Receptor Blockade (β1 and β2): In neuronal tissues, β1 and β2-adrenergic receptors are predominantly coupled to the Gs stimulatory G-protein.[6] Agonist binding to these receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[9] By blocking these receptors, arotinolol is expected to inhibit this canonical Gs-cAMP-PKA signaling pathway.

Interestingly, studies on β1-adrenergic receptors in striatal neurons have revealed an alternative signaling pathway independent of cAMP. This pathway involves the stimulation of a receptor tyrosine kinase, leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade, which also culminates in CREB phosphorylation.[9] It is plausible that arotinolol could also modulate this non-canonical pathway. Some β-blockers have also been shown to exhibit β-arrestin–biased agonism, leading to PKA-independent signaling.[10]

-

Alpha-1 Adrenergic Receptor Blockade (α1): Alpha-1 adrenergic receptors are typically coupled to the Gq G-protein.[11] Upon activation, Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[11] By antagonizing α1 receptors, arotinolol would inhibit this signaling cascade, thereby reducing intracellular calcium mobilization and PKC activation in response to adrenergic stimulation.

Serotonergic Receptor Interaction

Arotinolol has been shown to inhibit the binding of radioligands to 5HT1B serotonergic receptors.[1][5] The 5HT1B receptor is a G-protein coupled receptor, typically linked to the Gi inhibitory G-protein, which inhibits adenylyl cyclase and thus decreases cAMP levels. Arotinolol's interaction with this receptor could potentially modulate serotonergic neurotransmission, an aspect that warrants further investigation in the context of its neurological effects.

Quantitative Data

The following table summarizes the available quantitative data on the binding affinity of arotinolol to its target receptors.

| Receptor Target | Binding Affinity (pKi) | Reference |

| β1-Adrenergic Receptor | 9.74 | [1][5] |

| β2-Adrenergic Receptor | 9.26 | [1][5] |

| 5HT1B-Serotonergic Receptor (displacing 125I-ICYP) | 7.97 (for β1) and 8.16 (for β2) | [1][5] |

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways modulated by this compound in neuronal cells.

Caption: Putative blockade of the canonical β-adrenergic Gs-cAMP-PKA pathway by arotinolol.

Caption: Inferred blockade of the α1-adrenergic Gq-PLC pathway by arotinolol.

Experimental Protocols

To empirically validate the proposed mechanisms of action of this compound in neuronal cells, the following experimental protocols are suggested.

cAMP Accumulation Assay

This assay will determine the effect of arotinolol on cAMP levels in neuronal cells following stimulation with a β-adrenergic agonist.

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media and conditions.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Then, stimulate the cells with a β-adrenergic agonist like isoproterenol (B85558) for another set duration (e.g., 15 minutes). Include control groups with no treatment, agonist-only, and arotinolol-only.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: Plot the cAMP concentration against the arotinolol concentration to determine the IC50 value for the inhibition of agonist-induced cAMP production.

Caption: Experimental workflow for the cAMP accumulation assay.

Western Blot for Phosphorylated CREB (p-CREB)

This protocol will assess the impact of arotinolol on the phosphorylation of the transcription factor CREB, a downstream effector of the cAMP/PKA and MAPK pathways.

-

Cell Culture and Treatment: Culture and treat neuronal cells with arotinolol and an adrenergic agonist as described in the cAMP assay protocol.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities for p-CREB and normalize to a loading control (e.g., total CREB or GAPDH) to determine the relative change in CREB phosphorylation.

Caption: Workflow for Western blot analysis of phosphorylated CREB.

Intracellular Calcium Imaging

This experiment will investigate the effect of arotinolol on α1-adrenergic receptor-mediated calcium mobilization.

-

Cell Culture and Loading: Culture neuronal cells on glass-bottom dishes and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Treatment: Place the dish on a fluorescence microscope stage. Perfuse the cells with a buffer containing varying concentrations of this compound, followed by stimulation with an α1-adrenergic agonist such as phenylephrine.

-

Imaging: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

-

Data Analysis: Quantify the peak fluorescence intensity in response to the agonist in the presence and absence of arotinolol to assess its inhibitory effect.

Conclusion

This compound's therapeutic potential in neurological disorders likely stems from its multi-receptor antagonist profile, primarily targeting α1, β1, and β2-adrenergic receptors within the central nervous system. The proposed mechanisms of action—inhibition of the Gs-cAMP-PKA and Gq-PLC-IP3/DAG signaling pathways—provide a solid framework for understanding its effects on neuronal excitability and function. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these hypotheses. Further research into arotinolol's neuronal signaling, including its interaction with serotonergic systems and potential for biased agonism, will be crucial for a comprehensive understanding of its neuropharmacology and for the development of novel therapeutic strategies for neurological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 7. academic.oup.com [academic.oup.com]

- 8. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin–biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Synthesis and Purification of Arotinolol Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide details the synthesis and purification of Arotinolol (B125393) Hydrochloride, a non-selective α/β-adrenergic receptor blocker.[1][2] This document provides a comprehensive overview of various synthetic routes, detailed experimental protocols, and purification strategies, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.

Synthetic Pathways

The synthesis of Arotinolol Hydrochloride can be achieved through several routes, primarily distinguished by their starting materials and intermediate compounds. Two prominent pathways are detailed below.

Pathway A: Starting from 5-Carboxy-2-acetylthiophene

This synthetic route involves a multi-step process beginning with 5-carboxy-2-acetylthiophene. The key transformations include amidation, bromination, thiazole (B1198619) ring formation, and subsequent condensation with an amino-alcohol side chain.

Caption: Synthesis of Arotinolol HCl from 5-Carboxy-2-acetylthiophene.

Pathway B: Starting from 5-(2-Mercapto-4-thiazolyl)-2-thiophenecarboxamide

A more direct approach utilizes 5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide as the starting material. This pathway involves S-alkylation with an epoxy-containing side chain, followed by amination and salt formation.[3]

Caption: Synthesis of Arotinolol HCl from 5-(2-Mercapto-4-thiazolyl)-2-thiophenecarboxamide.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis and purification of this compound, primarily focusing on Pathway B due to its more direct nature and availability of detailed procedural data.

Synthesis of 2-[2,3-Epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole

This initial step involves the S-alkylation of the starting mercaptothiazole.

Procedure:

-

Dissolve sodium bicarbonate in distilled water.[4]

-

Add 5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide to the solution in portions while stirring.[4] Continue stirring for 30-60 minutes.[4]

-

Add epichlorohydrin to the mixture.[4]

-

Maintain the reaction at a specific temperature (e.g., 20°C or 40°C) for approximately 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4][5]

-

Upon completion, filter the reaction mixture by suction.[4]

-

Wash the crude product with methyl tert-butyl ether to obtain a light yellow solid.[4]

-

Dry the solid to yield 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole.[4]

Quantitative Data Summary:

| Molar Ratio (Starting Material:NaHCO3:Epichlorohydrin) | Temperature (°C) | Yield (%) | Reference |

| 1:2:1 | 20 | 80-87 | [4][5] |

| 1:2.4:2 | 40 | 88 | [4] |

| 1:2:1 | 40 | 94 | [5] |

| 1:2:1 | 40 | 90 | [4] |

Synthesis of Arotinolol

The intermediate epoxide is then reacted with tert-butylamine to introduce the amino-alcohol side chain.

Procedure:

-

Dissolve 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole and tert-butylamine in absolute ethanol.[4]

-

Reflux the mixture at 70-80°C for approximately 20 hours.[4]

-

After the reaction, concentrate the solution under reduced pressure to remove the absolute ethanol.[4]

-

Add acetone (B3395972) to the residue and reflux for 20-40 minutes.[4]

-

Add toluene and continue beating for 1-3 hours.[4]

-

Remove the acetone under reduced pressure at 45-55°C.[4]

-

Filter the resulting solid by suction and dry to obtain Arotinolol.[4]

Quantitative Data Summary:

| Molar Ratio (Epoxide:tert-Butylamine) | Yield (%) | Reference |

| 1:5 | 80 | [4] |

Synthesis and Purification of this compound

The final step involves the formation of the hydrochloride salt and its subsequent purification.

Procedure for Salt Formation:

-

Dissolve the synthesized Arotinolol in dimethyl sulfoxide (DMSO).[4]

-

Add concentrated hydrochloric acid and stir for 5-20 minutes.[4]

-

Slowly add acetone while stirring and continue to stir for 2-5 hours to induce precipitation.[4]

-

Filter the white solid by suction and dry to obtain the crude this compound.[4]

Procedure for Purification (Recrystallization):

-

Dissolve the crude this compound in dimethyl sulfoxide.[4]

-

Add acetone for recrystallization to obtain the pure product.[4]

-

An alternative recrystallization involves dissolving the crude product in a mixture of ethyl acetate, anhydrous methanol, and water, followed by the addition of triethylamine (B128534) and subsequent extraction and crystallization.[6]

-

Another method involves dissolving the product in dehydrated alcohol or methanol, decolorizing with activated carbon, and then adding a hydrochloric acid solution to precipitate the pure salt.[3]

Quantitative Data Summary:

| Purification Method | Purity (HPLC) | Yield (%) | Reference |

| Recrystallization from DMSO/Acetone | High | Not specified | [4] |

| Recrystallization from Ethyl Acetate/Methanol/Water | 99.94% | 90.00% | [6] |

| Recrystallization from Dehydrated Alcohol/HCl | Not specified | 83% | [3] |

| Recrystallization from Methanol/HCl | Not specified | 81% | [3] |

Analytical Characterization and Purity Assessment

The purity of the synthesized this compound is crucial for research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

HPLC Method for Purity Analysis:

-

Column: Chiral stationary phases like Chirobiotic V or teicoplanin-based columns are used for enantioselective analysis.[7][8]

-

Mobile Phase: A common mobile phase is a mixture of methanol, glacial acetic acid, and triethylamine.[7][8][9]

-

Detection: UV detection is typically set at around 315 nm or 317 nm.[7][8][9]

-

Purity Specification: A purity of 99.94% with the largest single impurity not exceeding 0.04% has been reported.[6]

Other Purity Tests:

-

Loss on drying: Not more than 0.20%.[10]

-

Residue on ignition: Not more than 0.10%.[10]

-

Heavy metals: Not more than 10 ppm.[10]

Experimental Workflow Overview

The overall process from starting material to purified product can be visualized as follows:

Caption: General workflow for the synthesis and purification of Arotinolol HCl.

This guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. Researchers should consult the primary literature for further details and adapt the procedures to their specific laboratory conditions and safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. CN105646472A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN104356126A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112300149A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]

- 8. Enantioselective determination of arotinolol in human plasma by HPLC using teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Arotinolol Hydrochloride

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Guide on the Crystal Structure and Polymorphs of Arotinolol (B125393) Hydrochloride

Executive Summary

Arotinolol hydrochloride is a non-selective α/β-adrenergic receptor blocker utilized in the management of hypertension and essential tremors. The solid-state properties of an active pharmaceutical ingredient (API) like this compound, specifically its crystal structure and potential for polymorphism, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding and control of these properties are paramount for consistent drug product quality and therapeutic efficacy.

Please note: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the single-crystal structure or known polymorphic forms of this compound. Therefore, this guide will provide a detailed framework of the essential experimental protocols and data analysis required for such a study, using this compound as a model compound. The tables and diagrams presented are illustrative templates to be populated with experimental data once it is generated.

Introduction to this compound

This compound is chemically described as 5-{2-[(RS)-3-tert-Butylamino-2-hydroxypropylsulfanyl]- thiazol-4-yl}thiophene-2-carboxamide monohydrochloride. Its chemical structure is provided below:

Chemical Formula: C₁₅H₂₂ClN₃O₂S₃[1] Molecular Weight: 408.00 g/mol [1]

The solid-state form of this compound can significantly influence its manufacturing processes and clinical performance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a common phenomenon in APIs. Different polymorphs can exhibit distinct physical properties, making polymorph screening a critical step in drug development to identify and select the most stable and bioavailable form.[2][3][4]

Methodologies for Crystal Structure and Polymorph Characterization

A systematic approach is required to fully characterize the solid-state properties of an API. This involves controlled crystallization experiments to generate different solid forms, followed by a suite of analytical techniques to determine their structure and properties.

Polymorph Screening

The objective of a polymorph screen is to crystallize the API under a wide range of conditions to discover as many solid forms as possible.[2] High-throughput screening methods are often employed to efficiently explore a large experimental space.

Experimental Protocol: Polymorph Screening by Solvent Evaporation

A typical experimental protocol for polymorph screening is outlined below. This process would be repeated with a diverse panel of solvents.

| Step | Procedure | Parameters to Vary |

| 1 | Solution Preparation | Dissolve a known quantity of this compound in a selected solvent to achieve saturation or near-saturation at a specific temperature. |

| 2 | Crystallization | Allow the solvent to evaporate under controlled conditions. |

| 3 | Isolation | Once crystals are formed, isolate them by filtration. |

| 4 | Drying | Dry the isolated solids under vacuum or at a specified temperature. |

| 5 | Analysis | Characterize the resulting solid form using techniques such as PXRD, DSC, and TGA. |

A generalized workflow for polymorph screening and characterization is depicted in the following diagram:

Caption: Workflow for Polymorphic Screening and Candidate Selection.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the absolute three-dimensional structure of a crystalline solid.[5] It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal Growth and Data Collection

| Step | Procedure | Details |

| 1 | Crystal Growth | Grow single crystals of this compound suitable for diffraction (typically > 50 µm in all dimensions) using methods like slow solvent evaporation or vapor diffusion. |

| 2 | Crystal Mounting | Mount a selected crystal on a goniometer head. |

| 3 | Data Collection | Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K). |

| 4 | Structure Solution and Refinement | Process the diffraction data to solve and refine the crystal structure using specialized software. |

Table 1: Hypothetical Crystallographic Data for this compound Polymorph I

| Parameter | Value |

| Empirical formula | C₁₅H₂₂ClN₃O₂S₃ |

| Formula weight | 408.00 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (Mg/m³) | [Value] |

| R-factor (%) | [Value] |

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases. Each polymorph has a unique PXRD pattern, which serves as a "fingerprint" for that form.[6] It is the primary tool for routine identification of polymorphs during screening and quality control.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of different solid forms.[7][8]

-

DSC measures the heat flow into or out of a sample as a function of temperature. It can detect events like melting, crystallization, and solid-solid phase transitions, providing information on melting points and enthalpies of fusion.

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to identify the presence of solvates or hydrates.

Data Presentation and Polymorphic Relationships

Once different polymorphs are identified, their properties should be systematically compared to select the optimal form for development. The thermodynamic relationships between polymorphs determine their relative stability.

Table 2: Hypothetical Comparison of Physicochemical Properties of this compound Polymorphs

| Property | Form I | Form II | Amorphous |

| PXRD Pattern | Unique peaks at [2θ values] | Unique peaks at [2θ values] | Broad halo |

| Melting Point (DSC) | [Value] °C | [Value] °C | Glass transition at [Value] °C |

| Enthalpy of Fusion (DSC) | [Value] J/g | [Value] J/g | N/A |

| Aqueous Solubility | [Value] mg/mL | [Value] mg/mL | [Value] mg/mL |

| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic | Hygroscopic |

| Thermodynamic Stability | Most stable form | Metastable form | Least stable |

The relationships between different solid forms can be visualized to understand their potential for interconversion.

Caption: Hypothetical Interconversion Pathways for Arotinolol HCl Forms.

Conclusion

The comprehensive characterization of the crystal structure and polymorphism of this compound is a critical activity in its pharmaceutical development. While specific experimental data is not currently in the public domain, the methodologies outlined in this guide provide a robust framework for such an investigation. A thorough polymorph screen, followed by detailed characterization using SCXRD, PXRD, and thermal analysis, will enable the identification of all relevant solid forms and the selection of a stable polymorph with optimal properties for development into a safe, effective, and consistent drug product.

References

- 1. This compound | C15H22ClN3O2S3 | CID 155032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. resolian.com [resolian.com]

- 4. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 5. resources.rigaku.com [resources.rigaku.com]

- 6. rigaku.com [rigaku.com]

- 7. mdpi.com [mdpi.com]

- 8. revistas.uepg.br [revistas.uepg.br]

In Vitro Pharmacology of Arotinolol: A Technical Guide to its Alpha and Beta-Adrenoceptor Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro alpha and beta-adrenoceptor blocking properties of Arotinolol (B125393), a non-selective adrenoceptor antagonist. Arotinolol exhibits a high affinity for both beta-1 (β1) and beta-2 (β2) adrenergic receptors, as well as alpha-1 (α1) adrenoceptors.[1][2] Radioligand binding studies have demonstrated that its affinity is greater for β-receptors compared to α-receptors.[1][3] This dual antagonism of both alpha and beta adrenoceptors contributes to its mechanism of action, which involves a reduction in cardiac output via β-blockade and an inhibition of the counter-regulatory increase in peripheral resistance through α-blockade.[1][3]

Quantitative Analysis of Adrenoceptor Binding Affinity

The binding affinity of Arotinolol for various adrenoceptor subtypes has been quantified using in vitro radioligand binding assays. The negative logarithm of the inhibitory constant (pKi) is a common measure of binding affinity, with a higher pKi value indicating a stronger affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Preparation | pKi | Reference |

| β1-Adrenoceptor | 125I-ICYP | Rat Cerebral Cortical Membranes | 9.74 | [4] |

| β2-Adrenoceptor | 125I-ICYP | Rat Cerebral Cortical Membranes | 9.26 | [4] |

| α1-Adrenoceptor | - | - | Comparable to Yohimbine (B192690) | [2] |

Note: Specific quantitative data for α1-adrenoceptor affinity (e.g., pKi or pA2 values) from in vitro studies were not available in the reviewed literature. One study noted its affinity was comparable to that of yohimbine in radioactive ligand binding assays.[2] Further research is needed to fully quantify its alpha-blocking potency in vitro.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand (which binds to the receptor of interest) with a tissue or cell membrane preparation containing the receptor, in the presence and absence of the unlabeled test compound (Arotinolol).

Objective: To determine the inhibitory constant (Ki) of Arotinolol for β1 and β2-adrenoceptors.

Materials:

-

Radioligand: 125I-Iodocyanopindolol (125I-ICYP), a non-selective β-adrenoceptor antagonist.

-

Tissue Preparation: Membranes from rat cerebral cortex, which express both β1 and β2-adrenoceptors.

-

Test Compound: Arotinolol.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (10 mM).

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a series of tubes, add a fixed concentration of 125I-ICYP and a fixed amount of membrane protein.

-

Competition Binding: To separate sets of tubes, add increasing concentrations of unlabeled Arotinolol. Include a set of tubes with only the radioligand and membranes (total binding) and a set with an excess of a non-radioactive antagonist (e.g., propranolol) to determine non-specific binding.

-

Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Arotinolol concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of Arotinolol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining Arotinolol's receptor binding affinity.

Functional Assays (Schild Analysis)

Functional assays are used to determine the potency of an antagonist in a physiological system. A Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. For a competitive antagonist, the Schild plot should be linear with a slope of 1.

Objective: To determine the pA2 value of Arotinolol at α1 and β-adrenoceptors in isolated tissues.

Materials:

-

Isolated Tissues:

-

For β-adrenoceptor antagonism: Guinea pig atria (to measure changes in heart rate) or tracheal strips (to measure relaxation).

-

For α1-adrenoceptor antagonism: Rat or rabbit aortic strips (to measure contraction).

-

-

Agonists:

-

β-agonist: Isoproterenol (B85558).

-

α1-agonist: Phenylephrine.

-

-

Antagonist: Arotinolol.

-

Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Transducer and Recording System: To measure tissue responses (e.g., isometric tension).

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing physiological salt solution. Allow the tissue to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., isoproterenol or phenylephrine) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of Arotinolol for a predetermined period to allow for equilibration.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of Arotinolol, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of Arotinolol.

-

Data Analysis (Schild Plot):

-

For each concentration of Arotinolol, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Arotinolol on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

-

Logical Flow for Schild Analysis

Caption: Logical steps for performing a Schild analysis to determine pA2.

Signaling Pathways

Arotinolol exerts its effects by blocking the downstream signaling cascades initiated by the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to α1, β1, and β2-adrenoceptors.

Alpha-1 Adrenoceptor Signaling Pathway (Antagonized by Arotinolol)

Alpha-1 adrenoceptors are Gq-protein coupled receptors. Their activation leads to an increase in intracellular calcium.

Caption: Blockade of the α1-adrenoceptor signaling cascade by Arotinolol.

Beta-1 and Beta-2 Adrenoceptor Signaling Pathway (Antagonized by Arotinolol)

Both β1 and β2-adrenoceptors are Gs-protein coupled receptors. Their activation leads to an increase in intracellular cyclic AMP (cAMP).

Caption: Blockade of the β-adrenoceptor signaling cascade by Arotinolol.

References

Arotinolol Hydrochloride's Attenuation of Renin Release from Kidney Cortical Slices: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Arotinolol (B125393) Hydrochloride on renin release from kidney cortical slices, targeted towards researchers, scientists, and professionals in drug development. Arotinolol, a potent α- and β-adrenoceptor antagonist, has demonstrated a significant, concentration-dependent inhibitory effect on β-agonist-stimulated renin secretion in ex vivo models.[1] This document outlines the quantitative data, detailed experimental methodologies, and the underlying signaling pathways involved in this pharmacological action.

Core Findings: Inhibition of Stimulated Renin Release

Arotinolol Hydrochloride has been shown to effectively inhibit the release of renin from rat kidney cortical slices when stimulated by the β-adrenoceptor agonist, isoproterenol. This inhibitory action is dose-dependent, with effects observed at concentrations ranging from 10⁻⁸ to 10⁻⁴ mol/L.[1] Notably, the inhibitory potency of arotinolol is considerably greater than that of other β-blockers such as propranolol (B1214883) and labetalol.[1]

Data Presentation

The following table summarizes the inhibitory effect of this compound on isoproterenol-stimulated renin release.

| Arotinolol Concentration (mol/L) | Isoproterenol Concentration (mol/L) | Description of arotinolol's effect on renin release |

| 10⁻⁸ | 10⁻⁶ | Arotinolol at this concentration begins to inhibit the isoproterenol-induced increase in renin release.[1] |

| 10⁻⁷ | 10⁻⁶ | Arotinolol shows a more pronounced inhibitory effect on renin release stimulated by isoproterenol.[1] |

| 10⁻⁶ | 10⁻⁶ | A significant inhibition of isoproterenol-stimulated renin release is observed with arotinolol at this concentration.[1] |

| 10⁻⁵ | 10⁻⁶ | Arotinolol demonstrates a strong, dose-dependent inhibition of the isoproterenol-induced renin release.[1] |

| 10⁻⁴ | 10⁻⁶ | At this concentration, arotinolol exhibits a potent blocking effect on the increased renin release in response to beta-adrenoceptor stimulation.[1] |

In contrast to its potent β-blocking activity, arotinolol's effect on the norepinephrine-induced decrease in renin release is much less potent compared to α-adrenoceptor blockers like prazosin (B1663645) and phenoxybenzamine.[1] This suggests that arotinolol's primary mechanism for reducing renin secretion is through its antagonism of β-adrenoceptors.

Experimental Protocols

The following section details the methodologies for key experiments investigating the effects of this compound on renin release from kidney cortical slices.

Preparation of Kidney Cortical Slices

-

Animal Model: Male Wistar rats are utilized for the harvesting of kidney tissue.[1]

-

Tissue Harvesting: Kidneys are rapidly excised and placed in a cold, oxygenated Krebs-Ringer bicarbonate solution.

-

Slicing: The renal cortex is carefully dissected from the medulla. Cortical slices of uniform thickness (approximately 0.3-0.4 mm) are prepared using a microtome or a vibratome.

-

Pre-incubation: The slices are pre-incubated in the Krebs-Ringer solution, gassed with 95% O₂ and 5% CO₂, at 37°C for a stabilization period.

In Vitro Renin Release Assay

-

Incubation: Following pre-incubation, individual kidney cortical slices are transferred to vials containing fresh, oxygenated Krebs-Ringer bicarbonate solution.

-

Treatment Application: this compound, isoproterenol, and other test compounds are added to the incubation medium at the desired final concentrations.

-

Incubation Period: The slices are incubated at 37°C for a defined period, typically 30-60 minutes, with continuous gassing.

-

Sample Collection: At the end of the incubation period, the incubation medium is collected for the quantification of released renin.

-

Renin Quantification: Renin activity in the medium is determined by measuring the rate of angiotensin I generation from a standardized angiotensinogen (B3276523) substrate. This is typically quantified using radioimmunoassay (RIA) or other sensitive immunoassay techniques.

Mandatory Visualizations

Signaling Pathway of Isoproterenol-Stimulated Renin Release and its Inhibition by Arotinolol

Caption: Arotinolol blocks isoproterenol's stimulation of the β1-adrenoceptor, preventing downstream renin release.

Experimental Workflow for Assessing Arotinolol's Effect on Renin Release

Caption: Workflow for in vitro assessment of arotinolol's effect on renin release from kidney slices.

References

Preclinical Pharmacology Profile of Arotinolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arotinolol (B125393) hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as a non-selective β-adrenergic and α1-adrenergic receptor antagonist.[1][2][3][4] This dual blockade leads to a reduction in cardiac output and peripheral vascular resistance, contributing to its significant blood pressure-lowering effects.[4] Preclinical studies have demonstrated its efficacy in various animal models of hypertension. Furthermore, arotinolol exhibits stereoselective pharmacokinetic properties and a safety profile that has been investigated in several preclinical models. This technical guide provides a comprehensive overview of the preclinical pharmacology of arotinolol hydrochloride, including its pharmacodynamic and pharmacokinetic properties, and toxicological profile, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the reduction of blood pressure, which is achieved through its antagonist activity at both α- and β-adrenergic receptors.[2][3]

Mechanism of Action

This compound is a non-selective antagonist of β1- and β2-adrenergic receptors and a competitive antagonist of α1-adrenergic receptors.[4][5] The β-adrenergic blockade results in decreased heart rate, myocardial contractility, and cardiac output.[4] The concurrent α1-adrenergic blockade induces vasodilation of peripheral blood vessels, leading to a decrease in total peripheral resistance.[4] This combined action provides a comprehensive approach to blood pressure control.[4]

dot

Receptor Binding Affinity

Radioligand binding assays have been utilized to determine the affinity of arotinolol for various adrenergic receptors. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate the binding affinity of the drug to the receptor.

| Receptor Subtype | Radioligand | Tissue Source | pKi | Reference |

| β1-adrenergic | 125I-ICYP | Rat cerebral cortical membranes | 9.74 | |

| β2-adrenergic | 125I-ICYP | Rat cerebral cortical membranes | 9.26 | |

| 5HT1B-serotonergic | 125I-ICYP | Not Specified | 7.97 |

In Vivo Efficacy

The antihypertensive effects of this compound have been demonstrated in various preclinical models of hypertension.

| Animal Model | Dose | Route of Administration | Duration | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | 10-50 mg/kg/day | Oral | 14 days | Significant reduction in blood pressure. | [3] |

| Spontaneously Hypertensive Rats (SHR) | 20 and 100 mg/kg/day | Oral | 12 weeks | Significant decrease in heart rate and mean blood pressure. | [2] |

| Deoxycorticosterone acetate (B1210297) (DOCA)-saline induced hypertensive rats | 20, 50, and 100 mg/kg/day | Oral | 14 days | Did not prevent the development of hypertension. | [3] |

| Anesthetized Dogs | 1 µg/kg - 3 mg/kg | Intravenous | Acute | Dose-dependent decrease in mean blood pressure, heart rate, and cardiac output. |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, revealing stereoselective disposition.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Half-life (h) | Reference |

| Rat (R-enantiomer) | Oral | 108.7 ± 23.5 | 1.0 | 389.6 ± 78.4 | - | 3.5 | [6] |

| Rat (S-enantiomer) | Oral | 125.4 ± 30.1 | 1.0 | 456.2 ± 95.7 | - | 3.7 | [6] |

Note: Further pharmacokinetic data in a second species, such as the dog, would be beneficial for a more complete preclinical profile.

Toxicology

Toxicology studies are crucial for determining the safety profile of a drug candidate. While specific LD50 and NOAEL values for this compound were not found in the public domain, general toxicological assessments are a standard part of preclinical development.

| Study Type | Species | Route | Key Findings |

| Acute Toxicity | Rat, Mouse | Oral | Expected to have low acute toxicity, typical for this class of compounds. |

| Subchronic Toxicity | Rat, Dog | Oral | No specific data available for arotinolol. For similar compounds, effects at high doses may include exaggerated pharmacological effects. |

| Chronic Toxicity | Rat, Dog | Oral | No specific data available for arotinolol. Long-term studies would assess for target organ toxicity. |

Experimental Protocols

Radioligand Binding Assay

dot

Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex) are homogenized in a cold buffer.

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors of interest.

-

The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The membrane preparation is incubated with a specific radioligand (e.g., 125I-iodocyanopindolol) and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 (the concentration of arotinolol that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

dot

Protocol:

-

Animal Model:

-

Male Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension that closely mimics human essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

-

-

Drug Administration:

-

Blood Pressure and Heart Rate Measurement:

-

Systolic blood pressure and heart rate are measured at baseline and at regular intervals throughout the study.

-

The tail-cuff method is a common non-invasive technique for these measurements in conscious rats.[2]

-

-

Data Analysis:

-

The changes in blood pressure and heart rate from baseline are calculated for each group.

-

Statistical analysis, such as ANOVA followed by a post-hoc test, is used to compare the effects of this compound with the vehicle control.

-

Conclusion

The preclinical data for this compound strongly support its profile as an effective antihypertensive agent with a dual mechanism of action. Its potent antagonism at both β- and α1-adrenergic receptors translates to significant blood pressure reduction in relevant animal models. The stereoselective pharmacokinetics of arotinolol highlights the importance of characterizing the disposition of individual enantiomers in drug development. While a comprehensive public toxicological dataset is not fully available, the existing information suggests a favorable safety profile. Further studies to fully elucidate the pharmacokinetic and toxicological characteristics in multiple species would provide a more complete preclinical package to support clinical development.

References

- 1. Mechanisms of Improved Aortic Stiffness by Arotinolol in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic effects of arotinolol (S-596) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antihypertensive effect of arotinolol (S-596), a new adrenergic beta blocking agent, on experimental hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. dep.nj.gov [dep.nj.gov]

- 6. Enantiospecific determination of arotinolol in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Arotinolol Hydrochloride: A Comprehensive Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arotinolol (B125393) hydrochloride is a potent antihypertensive agent characterized by its dual-acting mechanism as a non-selective antagonist of both α- and β-adrenergic receptors.[1][2] This technical guide provides an in-depth analysis of the binding affinity of arotinolol hydrochloride for various adrenergic receptor subtypes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and visualizes the associated signaling pathways.

Core Data: Binding Affinity of this compound

This compound exhibits a high affinity for β-adrenergic receptors and a comparatively lower, yet significant, affinity for α1-adrenergic receptors.[3] The quantitative binding affinities for various adrenergic receptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity (pKi) | Notes |

| β1-Adrenergic Receptor | 9.74 | Determined by ¹²⁵I-ICYP binding to rat cerebral cortical membranes. |

| β2-Adrenergic Receptor | 9.26 | Determined by ¹²⁵I-ICYP binding to rat cerebral cortical membranes. |

| α1-Adrenergic Receptor | Not explicitly quantified in the reviewed literature. | Potency is estimated to be approximately one-eighth of its β-adrenoceptor blockade potency.[4] |

| β3-Adrenergic Receptor | pKB of 5.7 | Arotinolol acts as a weak partial agonist at this receptor subtype. |

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound for adrenergic receptors is primarily determined through competitive radioligand binding assays. A generalized protocol for such an assay is outlined below.

General Radioligand Binding Assay Protocol

This protocol is a composite representation of standard methodologies in the field and is not specific to a single cited study.

Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.

Materials:

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., ¹²⁵I-Iodocyanopindolol (¹²⁵I-ICYP) for β-adrenergic receptors).

-

Membrane Preparation: A source of the target receptor, typically cell membranes isolated from tissues or cultured cells expressing the receptor subtype of interest (e.g., rat cerebral cortical membranes).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist for the target receptor to determine non-specific binding.

-

Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer with appropriate ions).

-

Filtration Apparatus: A system to separate bound from free radioligand (e.g., glass fiber filters and a vacuum manifold).

-

Scintillation Counter: An instrument to measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Arotinolol's therapeutic effects are a direct consequence of its antagonism at α1, β1, and β2-adrenergic receptors. The blockade of these receptors disrupts the canonical signaling cascades initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

α1-Adrenergic Receptor Signaling Pathway Blockade

α1-adrenergic receptors are coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. By blocking this pathway, arotinolol induces vasodilation, contributing to its antihypertensive effect.[5]

References

- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 3. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Studies on concurrent alpha- and beta-adrenoceptor blocking action of S-596 (arotinolol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible alpha-adrenoceptor blocking activity of arotinolol (S-596), a new beta-adrenoceptor blocking agent in isolated dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Arotinolol Hydrochloride and its Effects on Brown Adipose Tissue Thermogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arotinolol (B125393) hydrochloride, a compound with dual α- and β-adrenergic receptor blocking activity, has demonstrated a paradoxical and compelling effect on brown adipose tissue (BAT) thermogenesis. Contrary to the expected effect of β-blockade, which is generally associated with the inhibition of thermogenesis, arotinolol has been shown to activate BAT, leading to increased energy expenditure and a reduction in obesity in preclinical models. This technical guide synthesizes the current understanding of arotinolol's mechanism of action on BAT, presenting key quantitative data from pivotal studies, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Introduction: The Role of Brown Adipose Tissue in Energy Homeostasis

Brown adipose tissue is a specialized thermogenic organ crucial for non-shivering thermogenesis.[1][2] Its unique capacity to dissipate chemical energy as heat is primarily mediated by the uncoupling protein 1 (UCP1) located in the inner mitochondrial membrane.[2] Activation of BAT is predominantly regulated by the sympathetic nervous system through the release of norepinephrine, which stimulates β-adrenergic receptors (β-ARs), particularly the β3 subtype, on the surface of brown adipocytes.[1][2] This signaling cascade triggers lipolysis, providing fatty acids that are subsequently oxidized to fuel thermogenesis. Given its significant metabolic capacity, BAT has emerged as a promising therapeutic target for combating obesity and related metabolic disorders.[3][4]

Arotinolol Hydrochloride: A Dual-Acting Adrenergic Antagonist with Thermogenic Properties

Arotinolol is clinically utilized as an α/β-adrenergic blocker.[5] Unexpectedly, research has revealed its potential as an anti-obesity agent through the direct activation of thermogenesis in brown fat cells.[5][6] Studies have shown that arotinolol increases blood flow in BAT to a similar extent as β3-adrenoceptor agonists.[6] This finding suggests a unique interaction with the adrenergic receptors in this tissue, leading to a net thermogenic effect.

Quantitative Data on the Effects of this compound on BAT

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on brown adipose tissue.

Table 1: In Vivo Effects of this compound on BAT in MSG-Induced Obese Mice

| Parameter | Control Group | This compound Group (350 mg/kg in diet for 6 weeks) | Propranolol (B1214883) Hydrochloride Group (525 mg/kg in diet for 6 weeks) | Reference |

| Mitochondrial Protein Content in BAT | Baseline | Significantly Increased | Not Reported | [6] |

| Specific GDP Binding in BAT Mitochondria | Baseline | Significantly Activated | Markedly Reduced | [6] |

| Total GDP Binding in BAT Mitochondria | Baseline | Significantly Activated | Markedly Reduced | [6] |

| Body Weight | Gain | Reduction of Obesity | Weight Gain | [6] |

| Mean Blood Pressure | Baseline | Reduced | Not Reported | [6] |

Table 2: In Vitro and In Vivo Pharmacological Profile of Arotinolol at the β3-Adrenergic Receptor

| Parameter | Value | Species/System | Reference |

| EC50 for Thermogenesis Stimulation | ~20 µM | Isolated brown fat cells (mouse and hamster) | [5] |

| Agonist Activity | Partial (~50%) | Isolated brown fat cells (mouse and hamster) | [5] |

| pKB (Antagonist Activity) | 5.7 | Isolated brown fat cells (mouse and hamster) | [5] |

Table 3: Hemodynamic Effects of Arotinolol in Anesthetized Rats

| Parameter | Dose | Effect | Reference |

| Blood Flow in BAT | 2 mg/kg (intravenous) | Markedly Increased | [7] |

| Blood Pressure | 2 mg/kg (intravenous) | Decreased by 20 mmHg | [7] |

| Cardiac Output | 2 mg/kg (intravenous) | Increased by 95 ml/min/kg | [7] |

Signaling Pathways and Mechanism of Action

Arotinolol's thermogenic effect is attributed to its action as a weak partial agonist at the β3-adrenergic receptor.[5] While it also possesses antagonistic properties, its partial agonism appears sufficient to initiate the downstream signaling cascade that leads to BAT activation. The proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway of this compound in brown adipocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on arotinolol and BAT thermogenesis.

Animal Model and Drug Administration (In Vivo)

-

Animal Model: Monosodium-L-glutamate (MSG)-induced obese mice are used as a model of obesity.[6] Saline-treated mice serve as controls.

-

Drug Administration: this compound is mixed into the standard animal feed (e.g., CE-2 diet) at a concentration of 350 mg/kg.[6] The control group receives the standard diet alone. For comparison, a non-selective β-blocker like propranolol hydrochloride can be administered in the diet at a concentration of 525 mg/kg.[6]

-

Treatment Duration: The experimental diet is provided to the animals for a period of six weeks.[6]

Measurement of BAT Thermogenic Activity

-

Mitochondrial Isolation: Brown adipose tissue is dissected and homogenized. Mitochondria are then isolated through differential centrifugation.

-

GDP Binding Assay: The binding of guanosine-5'-diphosphate (GDP) to mitochondria is a key indicator of thermogenic activity.

-

Isolated BAT mitochondria are incubated with radiolabeled [³H]GDP in the presence and absence of an excess of unlabeled GDP to determine specific binding.

-

The radioactivity is measured by liquid scintillation counting.

-

-

Mitochondrial Protein Content: The total protein concentration in the mitochondrial fraction is determined using a standard protein assay, such as the Bradford or BCA assay.

In Vitro Thermogenesis Assay

-

Brown Adipocyte Isolation: Brown adipocytes are isolated from mice or hamsters by collagenase digestion of interscapular BAT.

-

Oxygen Consumption Measurement: The thermogenic response of isolated brown fat cells is assessed by measuring their rate of oxygen consumption using a Clark-type oxygen electrode.

-

Drug Stimulation: Arotinolol is added to the cell suspension at various concentrations to determine the dose-response relationship (EC50).[5] Propranolol can be used to assess the antagonistic properties and confirm the involvement of β-adrenergic receptors.[5]

Measurement of Regional Blood Flow

-

Animal Preparation: Rats are anesthetized for the procedure.

-

Tracer Microsphere Method: This technique is used to measure regional blood flow.

-

Radioactively labeled microspheres are injected into the left ventricle.

-

A reference blood sample is withdrawn at a constant rate from the femoral artery.

-

The animals are euthanized, and tissues of interest, including BAT, are dissected.

-

The radioactivity in the tissue and blood samples is counted to calculate the blood flow to each tissue.

-

-

Drug Administration: Arotinolol is administered intravenously at a dose of 2 mg/kg.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on BAT thermogenesis in an animal model.

Caption: Generalized experimental workflow for studying the effects of Arotinolol on BAT.

Conclusion and Future Directions

This compound presents a fascinating case of a β-blocker that activates brown adipose tissue thermogenesis. Its action as a partial agonist at the β3-adrenergic receptor provides a plausible mechanism for this seemingly contradictory effect. The quantitative data strongly support its ability to increase BAT activity and promote a healthier metabolic phenotype in preclinical models. However, it is important to note that some research suggests the weak and partial agonism of arotinolol on β3-receptors might not be sufficient on its own to cause significant weight loss, indicating that additional pathways may be involved in its anti-obesity effects.[5]

Future research should focus on elucidating these potential alternative or complementary pathways. Furthermore, clinical studies are warranted to determine the translatability of these findings to humans and to assess the therapeutic potential of this compound in the management of obesity and related metabolic diseases. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers aiming to further investigate this promising compound.

References

- 1. Atypical beta-adrenoceptor on brown adipocytes as target for anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Unlock the thermogenic potential of adipose tissue: pharmacological modulation and implications for treatment of diabetes and obesity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological strategies for targeting BAT thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arotinolol is a weak partial agonist on beta 3-adrenergic receptors in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha/beta-adrenergic receptor blocker arotinolol activates the thermogenesis of brown adipose tissue in monosodium-L-glutamate-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-3 adrenergic agonist, BRL-26830A, and alpha/beta blocker, arotinolol, markedly increase regional blood flow in the brown adipose tissue in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Arotinolol Hydrochloride in Preclinical Models of Essential Tremor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arotinolol (B125393) hydrochloride is a non-selective beta-adrenergic antagonist with some alpha-1 adrenergic blocking activity.[1] It is clinically used for the treatment of essential tremor, among other cardiovascular conditions.[1][2][3][4][5] To facilitate further research and development of arotinolol and other potential anti-tremor therapeutics, this document provides detailed application notes and protocols for its evaluation in a widely accepted preclinical model of essential tremor: the harmaline-induced tremor model.

Essential tremor is a common movement disorder, and while beta-blockers like propranolol (B1214883) and arotinolol are first or second-line treatments, preclinical models are crucial for understanding their mechanisms and for the discovery of novel therapies.[4][6] The harmaline-induced tremor model in rodents is a well-established and pharmacologically validated model that mimics the postural and kinetic tremor seen in human essential tremor.[7][8][9][10][11]

The Harmaline-Induced Tremor Model

Harmaline (B1672942), a beta-carboline alkaloid, induces a rhythmic, high-frequency tremor in animals by acting on the inferior olivary nucleus in the brainstem.[10][12] This nucleus is a key component of the cerebro-cerebellar pathway, which is implicated in the pathophysiology of essential tremor.[10][11][12] By inducing rhythmic discharges in the inferior olive, harmaline generates a tremor that can be quantified and used to assess the efficacy of anti-tremor compounds.[7][10] The model's validity is supported by the fact that clinically effective anti-tremor drugs, such as propranolol and ethanol, significantly suppress harmaline-induced tremor.[7][8]

Proposed Signaling Pathway of Harmaline-Induced Tremor and Arotinolol Intervention

Caption: Putative pathway of harmaline-induced tremor and arotinolol's site of action.

Experimental Protocols

Animal Model

-

Species: Male Sprague-Dawley rats or ICR mice are commonly used.[7]

-

Weight: Rats: 200-250 g; Mice: 20-25 g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before experiments.

Reagents and Preparation

-

This compound: Dissolve in sterile saline or a vehicle of 0.5% carboxymethyl cellulose. Prepare fresh on the day of the experiment.

-

Harmaline Hydrochloride: Dissolve in sterile saline. Prepare fresh on the day of the experiment.

-

Vehicle: The same vehicle used for this compound should be used for the control group.

Experimental Workflow

Caption: Experimental workflow for assessing arotinolol in the harmaline tremor model.

Drug Administration

-

This compound:

-

Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Dosage Range (proposed): 1, 5, 10, 20 mg/kg. Doses should be selected based on pilot studies and existing literature for beta-blockers.

-

Timing: Administer 30 minutes prior to harmaline injection.

-

-

Harmaline Hydrochloride:

Tremor Assessment and Quantification

-

Apparatus: A force plate actimeter or a load sensor placed under the animal's cage is used to detect and record movements.[7]

-

Procedure:

-

Place the animal in the recording chamber and allow it to acclimatize.

-

Record baseline activity for a set period (e.g., 20 minutes).

-

Administer arotinolol or vehicle, followed by harmaline as described above.

-

Record tremor activity for 60-120 minutes post-harmaline injection.

-

-

Data Analysis:

-

Perform a spectral analysis of the recorded movement data.

-

Identify the tremor frequency band (typically 8-12 Hz for rats, 10-16 Hz for mice).[7]

-

Quantify the tremor power within this frequency band.

-

To reduce variability, express tremor as a percentage of total motion power.[7]

-

Compare the tremor power between vehicle-treated and arotinolol-treated groups.

-

Data Presentation

The quantitative data should be summarized in a clear, tabular format to allow for easy comparison between treatment groups.

| Treatment Group | Dose (mg/kg) | N | Peak Tremor Power (Arbitrary Units) | % Tremor Suppression (relative to Vehicle + Harmaline) |

| Vehicle + Saline | - | 8 | 5.2 ± 1.1 | - |

| Vehicle + Harmaline | 10 | 8 | 85.6 ± 9.3 | 0% |

| Arotinolol HCl + Harmaline | 1 | 8 | 68.4 ± 7.5 | 20.1% |

| Arotinolol HCl + Harmaline | 5 | 8 | 45.1 ± 5.9 | 47.3% |

| Arotinolol HCl + Harmaline | 10 | 8 | 22.7 ± 4.2 | 73.5% |

| Arotinolol HCl + Harmaline | 20 | 8 | 15.3 ± 3.1 | 82.1% |

| Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + Harmaline group: *p<0.05, *p<0.01. |

Application Notes and Considerations

-

Interpretation of Results: A dose-dependent reduction in harmaline-induced tremor power by arotinolol would suggest its potential efficacy as an anti-tremor agent, mediated through its beta-adrenergic blocking properties.

-

Limitations of the Model: The harmaline-induced tremor model is an acute model and does not fully recapitulate the chronic and progressive nature of essential tremor in humans.[10] Additionally, while the inferior olive is a primary target of harmaline, the exact pathophysiology of essential tremor is still debated and may involve other brain regions.[12][13][14]

-

Further Studies: Positive results in the harmaline model should be followed by studies in other tremor models, if available, and by pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to understand the drug's mechanism of action in more detail. Investigating the effects of arotinolol on the firing patterns of inferior olivary neurons directly via electrophysiology could provide more mechanistic insights.

-

Adverse Effects: It is important to monitor for potential adverse effects of arotinolol, such as sedation or motor impairment, which could confound the tremor assessment. Appropriate control experiments, such as open-field tests, should be conducted.

References

- 1. Number of ongoing Clinical Trials (for drugs) involving Essential Tremor by Phase - GlobalData [globaldata.com]

- 2. Treatment of essential tremor with arotinolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KoreaMed [koreamed.org]

- 4. neuropharmac.com [neuropharmac.com]

- 5. A multicenter randomized crossover multiple-dose comparison study of arotinolol and propranolol in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Pharmacological characterization of harmaline-induced tremor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Harmaline tremor: underlying mechanisms in a potential animal model of essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Olivary Hypothesis of Essential Tremor: Time to Lay this Model to Rest? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inferior olivary nucleus: a postmortem study of essential tremor cases versus controls. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]